molecular formula C8H9NO4 B1497715 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI)

4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI)

Cat. No.: B1497715
M. Wt: 183.16 g/mol
InChI Key: ARKXQTFCUAPJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-(2-hydroxyethoxy) group at the 2-position. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI).

Industrial Production Methods

Industrial production of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-(2-oxoethoxy)isonicotinic acid.

    Reduction: Formation of 2-(2-hydroxyethoxy)isonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is primarily related to its ability to interact with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic acid: An isomer with the carboxylic acid group at the 2-position.

Uniqueness

4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is unique due to the presence of the 2-(2-hydroxyethoxy) group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its parent compound, isonicotinic acid.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c10-3-4-13-7-5-6(8(11)12)1-2-9-7/h1-2,5,10H,3-4H2,(H,11,12)

InChI Key

ARKXQTFCUAPJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)OCCO

Origin of Product

United States

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